Quincorine
Overview
Description
Quincorine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Quincorine, also known as Quinacrine, primarily targets the deoxyribonucleic acid (DNA) of cells . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), thereby affecting the cell’s ability to synthesize proteins .
Mode of Action
This compound interacts with its targets by binding to DNA and inhibiting the transcription and translation processes . This interaction disrupts the normal functioning of the cell, leading to changes in the cell’s metabolism .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . It also has been shown to bind and inhibit proteins involved in multidrug resistance and disrupt the arachidonic acid pathway . Furthermore, it plays a role in the NF-κB, p53, and AKT pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It appears to interfere with the parasite’s metabolism . In addition, by binding to nucleoproteins, this compound suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .
Biochemical Analysis
Biochemical Properties
Quincorine interacts with various enzymes and proteins. It has been found to be involved in the arachidonic acid pathway and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have roles on the NF-κB, p53, and AKT pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being elucidated .
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZBOMPQVRGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-35-9, 207129-36-0 | |
Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quincorine?
A1: this compound has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. []
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not extensively detailed in the provided research, this compound and its derivatives are routinely characterized using techniques like NMR spectroscopy and X-ray crystallography. [, , , , , ] These methods help elucidate its structural features and conformational preferences.
Q3: What are the prominent catalytic applications of this compound?
A3: this compound and its derivatives, including this compound-amine, have been successfully employed as chiral ligands in various asymmetric catalytic reactions. One significant application is their use in ruthenium-catalyzed asymmetric hydrogenation of ketones. [, , , , ]
Q4: How does this compound enhance the rate of ruthenium-catalyzed ketone hydrogenation?
A4: Research suggests that this compound-amine, when complexed with RuCp*Cl, facilitates a faster hydrogenation process compared to traditional ruthenium-diamine complexes. This enhanced rate, approximately 24 times faster, is attributed to a lower activation barrier for the alcohol-mediated splitting of dihydrogen in the presence of the this compound-amine ligand. [, ]
Q5: What levels of enantiomeric excess (ee) can be achieved using this compound-based catalysts in ketone hydrogenation?
A5: Ruthenium complexes incorporating this compound-amine as a ligand have demonstrated the ability to catalyze the hydrogenation of both aromatic and aliphatic ketones with enantiomeric excesses reaching up to 90%. [, ]
Q6: Does the stereochemistry of this compound impact its catalytic performance?
A6: Yes, the stereochemistry of this compound plays a crucial role in its catalytic activity and selectivity. Studies comparing this compound-amine with its pseudo-enantiomer, quincoridine-amine, in ruthenium-catalyzed ketone hydrogenation revealed that while both exhibit high activity, they induce opposite stereoselectivities. This difference arises from the distinct spatial orientations of the ligands within the catalytic complex, influencing the preferential approach of the substrate and ultimately dictating the stereochemical outcome of the reaction. [, ]
Q7: Beyond ketone hydrogenation, what other catalytic applications of this compound are being explored?
A7: Researchers are actively investigating the potential of this compound and its derivatives in other asymmetric transformations. This includes their use as ligands in reactions such as the Grignard cross-coupling and as catalysts in enantioselective monobenzoylation of meso-1,2-diols. [, ] These explorations highlight the versatility of this compound as a chiral scaffold in asymmetric catalysis.
Q8: How has computational chemistry contributed to understanding this compound's catalytic behavior?
A8: Density functional theory (DFT) calculations have been instrumental in unraveling the mechanistic details of reactions catalyzed by this compound-containing complexes. These calculations provide insights into reaction pathways, transition states, and the origins of enantioselectivity. [, , , ]
Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?
A9: While the provided research does not explicitly mention developed QSAR models for this compound, it highlights the potential for such studies. Systematic variations in the this compound structure, coupled with experimental and computational investigations, could pave the way for establishing robust QSAR models. These models would prove invaluable for predicting the catalytic properties and enantioselectivities of novel this compound-based catalysts. [, , , , ]
Q10: How do modifications to the this compound structure affect its catalytic activity?
A10: Modifications to the this compound framework, particularly at the C5 position and the substituents on the nitrogen atoms, can significantly influence its catalytic behavior. These alterations can impact the steric environment around the metal center in the catalyst, thereby affecting both the activity and enantioselectivity of the catalytic reaction. [, , , , , , ] For example, bulky O-protecting groups in quincoridine derivatives enhance π-face selectivity in nucleophilic additions to the carbonyl group. []
Q11: Are there specific examples of this compound modifications that lead to notable changes in catalytic activity or selectivity?
A11: Introducing an ethynyl group at the C5 position of this compound allows for further functionalization through Sonogashira and Heck reactions, providing access to diverse aryl-substituted derivatives. [] These modifications offer a handle for tuning the steric and electronic properties of the ligand, which can significantly impact its catalytic performance in asymmetric reactions.
Q12: Is there information on the environmental impact or degradation of this compound?
A12: The provided research primarily focuses on synthetic and catalytic applications of this compound and doesn't provide specific details regarding its environmental impact or degradation pathways. Assessing the ecological implications of any new chemical entity, including this compound and its derivatives, is crucial. Future research should address these aspects, including studies on biodegradability, ecotoxicological effects on various organisms, and potential for bioaccumulation.
Q13: Are there any known alternatives or substitutes for this compound in its catalytic applications?
A13: While this compound exhibits unique structural features and catalytic properties, other chiral ligands and catalysts are available for asymmetric transformations. These alternatives often involve different chiral scaffolds and metal complexes, each with its own set of advantages and limitations. The choice of an optimal catalyst or ligand depends on the specific reaction, desired enantioselectivity, and reaction conditions.
Q14: What are some of the key historical milestones in the research and application of this compound?
A14: this compound research has witnessed several significant milestones:
- Early Synthesis and Structural Elucidation: The development of efficient synthetic routes to this compound and its derivatives, coupled with techniques like X-ray crystallography, laid the foundation for understanding its structure and stereochemistry. [, , ]
- Emergence as a Chiral Ligand: The recognition of this compound and its derivatives as effective chiral ligands in asymmetric catalysis marked a turning point, particularly in ruthenium-catalyzed hydrogenation reactions. [, ]
- Mechanistic Understanding: Computational studies, especially DFT calculations, have been crucial in elucidating the mechanisms of this compound-catalyzed reactions, providing insights into the origins of enantioselectivity and guiding the design of improved catalysts. [, , , ]
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